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Compound of Interest

(R)-tert-Butyl azepan-3-
Compound Name:
ylcarbamate

Cat. No.: B595382

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry
analysis of (R)-tert-Butyl azepan-3-ylcarbamate, a key building block in pharmaceutical
synthesis. This document outlines expected fragmentation patterns, experimental protocols,
and data interpretation strategies to aid in the characterization and quality control of this
compound.

Compound Profile

(R)-tert-Butyl azepan-3-ylcarbamate is a chiral cyclic carbamate widely utilized in the
development of novel therapeutic agents. Its accurate mass spectrometric analysis is crucial for
identity confirmation, purity assessment, and metabolic studies.

Property Value
Molecular Formula C11H22N202
Molecular Weight 214.30 g/mol
CAS Number 1354351-56-6

_ (Image of the chemical structure of (R)-tert-Butyl
Chemical Structure
azepan-3-ylcarbamate)
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Mass Spectrometry Data

Mass spectrometric analysis of (R)-tert-Butyl azepan-3-ylcarbamate typically involves soft
ionization techniques such as Electrospray lonization (ESI) to observe the protonated molecule
[M+H]*. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS),
provides characteristic product ions that confirm the compound's structure.

Predicted Mass Spectrum Data

The following table summarizes the expected major ions in the mass spectrum of (R)-tert-
Butyl azepan-3-ylcarbamate. The data is based on the analysis of structurally similar
compounds, such as tert-butyl 3-aminopiperidine-1-carboxylate, and known fragmentation
patterns of N-Boc protected amines.[1]

m/z (amu) Proposed Fragment lon Relative Intensity (%)
215.17 [M+H]* 10

159.13 [M+H - CaHs]* 40

141.12 [M+H - CaHs - H20]* 20

115.10 [M+H - Boc]* 80

99.08 [Azepane-3-amine]* 60

57.07 [CaHo]* (tert-butyl cation) 100

Note: Relative intensities are estimates and can vary depending on the instrument and
experimental conditions.

Fragmentation Pathway

The fragmentation of protonated (R)-tert-Butyl azepan-3-ylcarbamate is dominated by
cleavages related to the tert-butoxycarbonyl (Boc) protecting group. The primary fragmentation
pathways include the loss of isobutylene, the complete loss of the Boc group, and the formation
of the stable tert-butyl cation.
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m/z = 57.07

[M+H - Boc]*
m/z = 115.10
Click to download full resolution via product page

Caption: Proposed ESI-MS/MS fragmentation pathway of (R)-tert-Butyl azepan-3-
ylcarbamate.

Experimental Protocols

The following protocols provide a general framework for the mass spectrometric analysis of
(R)-tert-Butyl azepan-3-ylcarbamate. Optimization may be required based on the specific
instrumentation and analytical goals.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Sample Preparation:

o Prepare a stock solution of (R)-tert-Butyl azepan-3-ylcarbamate in methanol or acetonitrile
at a concentration of 1 mg/mL.

 Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 pg/mL.
« Filter the sample through a 0.22 um syringe filter prior to injection.

LC Conditions:

e Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 um)

e Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile

Gradient: 5% to 95% B over 10 minutes

Flow Rate: 0.3 mL/min

Injection Volume: 5 pL

Column Temperature: 40 °C

MS Conditions:

« lonization Mode: Electrospray lonization (ESI), Positive

e Scan Mode: Full Scan (m/z 50-300) and Product lon Scan
e Capillary Voltage: 3.5 kV

o Cone Voltage: 30 V

e Source Temperature: 120 °C

o Desolvation Temperature: 350 °C

e Collision Gas: Argon

e Collision Energy: 10-30 eV (for MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization may be necessary to improve the volatility and thermal
stability of the compound. Silylation is a common derivatization technique for carbamates.

Sample Preparation and Derivatization:
» Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine).

e Add 100 pL of a silylating agent (e.g., BSTFA with 1% TMCS).
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e Heat the mixture at 60-70 °C for 30 minutes.
« Inject an aliquot of the derivatized sample into the GC-MS.

GC Conditions:

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 pum film thickness)

Inlet Temperature: 250 °C

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and
hold for 5 minutes.

Carrier Gas: Helium at a constant flow of 1 mL/min.

Injection Mode: Split (20:1)

MS Conditions:

lonization Mode: Electron lonization (EI)

lon Source Temperature: 230 °C

Electron Energy: 70 eV

Scan Range: m/z 40-400

Experimental and Data Analysis Workflow

The following diagram illustrates a typical workflow for the mass spectrometry-based analysis
of (R)-tert-Butyl azepan-3-ylcarbamate, from sample preparation to data interpretation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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